molecular formula C9H10IN3OS B5854026 N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide

N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide

Cat. No. B5854026
M. Wt: 335.17 g/mol
InChI Key: BPXNEAGZWWCHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide, commonly known as IMPT or 5-iodo-3-methyl-2-pyridinyl-thioacetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IMPT is a thioamide derivative of pyridine, which has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of IMPT is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. Specifically, IMPT has been shown to inhibit the activity of thioredoxin reductase, an enzyme that is overexpressed in many types of cancer cells. By inhibiting thioredoxin reductase, IMPT can induce oxidative stress and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
IMPT has been shown to have several biochemical and physiological effects. It can induce oxidative stress in cancer cells, leading to their death. It can also inhibit the activity of enzymes involved in cancer cell growth and proliferation. Additionally, IMPT has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

IMPT has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. IMPT can be toxic at high concentrations, and its effects on non-cancerous cells are not well understood. Additionally, its potential side effects and toxicity in vivo have not been fully studied.

Future Directions

There are several future directions for the study of IMPT. One potential direction is the development of IMPT-based therapies for cancer. Further studies are needed to determine the optimal dosage and administration of IMPT for cancer treatment. Additionally, the potential side effects and toxicity of IMPT in vivo need to be further studied. Another future direction is the study of IMPT's anti-inflammatory effects. Further research is needed to determine its potential use in the treatment of inflammatory diseases. Finally, the development of new IMPT derivatives with improved efficacy and reduced toxicity is another potential future direction for the study of IMPT.
Conclusion
In conclusion, IMPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a thioamide derivative of pyridine, which has been synthesized and studied for its biochemical and physiological effects. IMPT has been extensively studied for its potential use as an anti-cancer agent and as a reagent in organic chemistry. Its mechanism of action is well understood, and it has several advantages and limitations for lab experiments. There are several future directions for the study of IMPT, including the development of IMPT-based therapies for cancer and the study of its anti-inflammatory effects.

Synthesis Methods

IMPT can be synthesized by reacting 5-iodo-3-methyl-2-pyridinylamine with carbon disulfide and chloroacetic acid in the presence of a base. The reaction yields IMPT as a white crystalline solid with a molecular weight of 296.2 g/mol. The purity of IMPT can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

IMPT has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic chemistry for the synthesis of other compounds. IMPT has also been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN3OS/c1-5-3-7(10)4-11-8(5)13-9(15)12-6(2)14/h3-4H,1-2H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXNEAGZWWCHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=S)NC(=O)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]acetamide

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